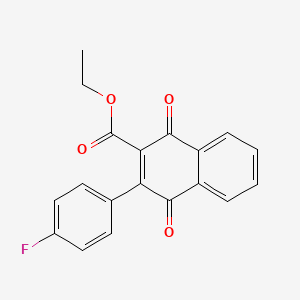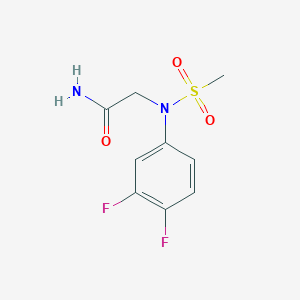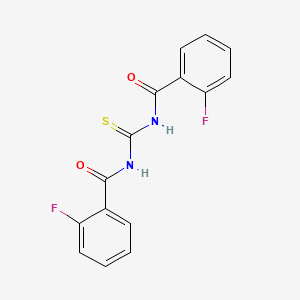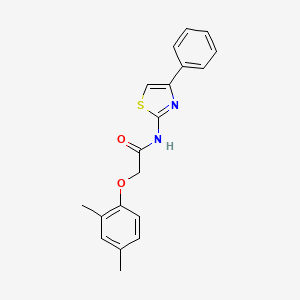![molecular formula C15H12FN3O2S2 B5871238 4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5871238.png)
4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound was first identified as a potent immunosuppressant and has since been studied for its potential use in treating a variety of diseases.
作用機序
4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide works by binding to sphingosine-1-phosphate receptors, which are found on a variety of cells in the body. This binding leads to the internalization of the receptor and the subsequent downregulation of the receptor on the cell surface. This downregulation leads to the sequestration of lymphocytes in lymphoid tissue, which prevents them from entering the circulation and causing inflammation.
Biochemical and Physiological Effects:
4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the number of circulating lymphocytes, which leads to immunosuppression. It has also been shown to have anti-inflammatory effects, as it reduces the production of pro-inflammatory cytokines. Additionally, 4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide has been shown to have neuroprotective effects, as it reduces neuronal damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied, so its effects are well understood. Additionally, it has a well-defined mechanism of action, which makes it useful for studying specific pathways. However, 4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide also has some limitations. It is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds. Additionally, it has been shown to have some off-target effects, which may complicate its use in certain experiments.
将来の方向性
There are several future directions for research on 4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide. One potential area of research is the development of new analogs of 4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide that may have improved therapeutic properties. Another potential area of research is the use of 4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide in combination with other drugs to enhance its therapeutic effects. Additionally, 4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide may have potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease, and further research is needed to explore these possibilities.
合成法
The synthesis of 4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide involves several steps, starting with the reaction of 4-fluoroaniline with thioacetamide to form 4-(4-fluorophenyl)-1,3-thiazole-2-amine. This intermediate is then reacted with benzenesulfonyl chloride to form the final product, 4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide.
科学的研究の応用
4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have immunosuppressive, anti-inflammatory, and neuroprotective effects. It has been studied for its potential use in treating a variety of diseases, including multiple sclerosis, rheumatoid arthritis, and cancer.
特性
IUPAC Name |
4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2S2/c16-11-3-1-10(2-4-11)14-9-22-15(19-14)18-12-5-7-13(8-6-12)23(17,20)21/h1-9H,(H,18,19)(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITMFWHKWOCVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl N-[(4'-methoxy-3-biphenylyl)carbonyl]glycinate](/img/structure/B5871159.png)

![N-cyclohexyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B5871176.png)

![4-[5-(1-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5871195.png)

![5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5871214.png)


![N-[2-(4-fluorophenyl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5871232.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5871242.png)

![3-bromo-4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5871253.png)